molecular formula C6H4N2S B1604750 2-Isothiocyanatopyridine CAS No. 52648-45-0

2-Isothiocyanatopyridine

Cat. No.: B1604750
CAS No.: 52648-45-0
M. Wt: 136.18 g/mol
InChI Key: WFJPRCMYUOOTNS-UHFFFAOYSA-N
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Description

2-Isothiocyanatopyridine is an organic compound with the molecular formula C6H4N2S. It is a derivative of pyridine, where an isothiocyanate group is attached to the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in organic synthesis and its potential biological activities .

Mechanism of Action

Target of Action

2-Isothiocyanatopyridine is known to interact with transition metal ions frequently occurring in alloys such as Fe(II), Co(II), Ni(II), Mn(II), Cu(II), Cd(II), Zn(II), and Cr(II). These ions form insoluble precipitates with pyridine in the presence of isothiocyanate ions .

Mode of Action

The compound’s interaction with its targets involves the formation of insoluble precipitates. This process is facilitated by the presence of isothiocyanate ions . The exact mode of action of this compound is still under investigation .

Biochemical Pathways

Isothiocyanates, in general, are known to have versatile biological activities, ranging from anticancer and chemoprotective properties to agrochemical activities . They are also useful intermediates for the synthesis of various sulfur- and nitrogen-containing organic compounds .

Pharmacokinetics

Its molecular weight is 13617, and it has a predicted density of 114±01 g/cm3 . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Isothiocyanates are known to have various biological activities, including anticancer and chemoprotective effects .

Action Environment

Its melting point is 110-111 °c, and its boiling point is 55-60 °c under a pressure of 01 Torr . These properties suggest that the compound’s stability and efficacy could be influenced by temperature and pressure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Isothiocyanatopyridine typically involves the reaction of 2-aminopyridine with thiophosgene or other thiocarbonyl transfer reagents. One common method is the one-pot preparation from pyridyl amines, which involves the desulfurization of a dithiocarbamate salt generated in situ by treating an amine with carbon disulfide in the presence of a base such as DABCO or sodium hydride. This reaction is mediated by aqueous iron (III) chloride .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The choice of reagents and reaction conditions is optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Isothiocyanatopyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines, alcohols, and thiols to form corresponding thioureas, carbamates, and dithiocarbamates.

    Cycloaddition Reactions: It can participate in [3+2] cycloaddition reactions with isocyanides to form heterocyclic compounds.

    Reduction: The isothiocyanate group can be reduced to form corresponding amines.

Common Reagents and Conditions:

Major Products:

    Thioureas: Formed from the reaction with amines.

    Carbamates: Formed from the reaction with alcohols.

    Dithiocarbamates: Formed from the reaction with thiols.

    Heterocyclic Compounds: Formed from cycloaddition reactions.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of the pyridine ring, which imparts different electronic properties compared to phenyl isothiocyanate. The pyridine ring can participate in additional interactions and reactions, making this compound a versatile intermediate in organic synthesis .

Properties

IUPAC Name

2-isothiocyanatopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2S/c9-5-8-6-3-1-2-4-7-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFJPRCMYUOOTNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200621
Record name 2-Pyridyl isothiocyanate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52648-45-0
Record name 2-Isothiocyanatopyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52648-45-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Pyridyl isothiocyanate
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Record name 52648-45-0
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Record name 2-Pyridyl isothiocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-pyridyl isothiocyanate
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Synthesis routes and methods

Procedure details

A solution of 2-aminopyridine (0.94 g, 9.99 mmol, Sigma Aldrich) and TEA (3.06 mL, 21.97 mmol) in THF (40.0 mL) was set stirring at 0° C. under nitrogen. A solution of thiophosgene (0.804 mL, 10.49 mmol, Fluka) in 2 mL THF was added dropwise over 5 minutes, and the reaction was stirred for 3 h at 0° C. Silica was added, and the reaction mixture was adsorbed under reduced pressure. It was purified on 16 g SiO2 (eluent: 0-100% EtOAc/hexanes over 30 min, RediSep Gold). The product fractions containing the product by TLC (50% EtOAc/hexanes) were combined and concentrated under reduced pressure to give 2-isothiocyanatopyridine (852 mg, 63%). m/z (ESI, +ve) 137.0 (M+H)+.
Quantity
0.94 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
3.06 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.804 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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